
Isoglycycoumarin
Overview
Description
Isoglycycoumarin (C₂₁H₂₀O₆, CAS 117038-82-1) is a pyranocoumarin derivative classified as an organic hydroxy compound and isoflavonoid. It is primarily isolated from licorice species such as Glycyrrhiza uralensis, G. glabra, and G. inflata . Structurally, it features a 2H,8H-pyrano[3,2-g]chromen-2-one backbone substituted with geminal methyl groups at position 8, a hydroxy group at position 5, and a 2-methylbut-3-en-2-yl group at positions 7 and 10 . Its physicochemical properties include a molecular weight of 368.38 g/mol, LogP of 3.98, and solubility in DMSO for in vitro studies . Pharmacologically, it is noted for its high selectivity as a probe for human cytochrome P450 2A6 (CYP2A6), making it valuable in drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoglycycoumarin can be synthesized through various methods, including Perkin condensation, Knoevenagel condensation, the Pechmann reaction, and metal-catalyzed cyclization . These methods involve the use of alkyne-type aryl propiolate as suitable starting materials and can be mediated by transition metals, non-metals, or photochemical and radical-based processes .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Glycyrrhiza uralensis. The extraction process includes drying the roots, grinding them into a fine powder, and using solvents such as ethanol or methanol to extract the flavonoid compounds .
Chemical Reactions Analysis
Types of Reactions: Isoglycycoumarin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pharmacological Properties
Isoglycycoumarin exhibits a range of biological activities, including:
- Antibacterial Activity : Studies indicate that this compound possesses antibacterial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains highlights its potential in treating infections.
- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators in macrophages. This property suggests its potential use in managing inflammatory diseases .
- Antioxidant Properties : The compound shows promise as an antioxidant, which could be beneficial in formulations aimed at preventing oxidative stress-related diseases.
- Cytotoxic Effects : Research indicates that this compound can exert cytotoxic effects against certain cancer cell lines, suggesting its potential role in cancer therapy.
Therapeutic Applications
This compound's diverse pharmacological properties open avenues for various therapeutic applications:
- Cancer Treatment : Due to its cytotoxic effects on cancer cells, this compound may serve as a lead compound for developing anticancer agents. Its ability to modulate enzyme activity related to tumor growth further supports this application .
- Management of Inflammatory Diseases : Its anti-inflammatory properties make this compound a potential candidate for treating conditions such as arthritis and other inflammatory disorders .
- Antimicrobial Development : Given its antibacterial activity, this compound could contribute to the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Case Studies and Research Findings
A review of recent studies provides insights into the applications and efficacy of this compound:
Mechanism of Action
Isoglycycoumarin exerts its effects through various molecular targets and pathways. For instance, it inhibits the replication of hepatitis C virus by targeting the viral replicon and reducing the expression of viral core proteins . Additionally, it modulates the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Glycycoumarin (3-Arylcoumarin)
- Structural Relationship: Glycycoumarin is a structural isomer of isoglycycoumarin, differing in the arrangement of substituents on the coumarin scaffold. While this compound is a pyranocoumarin, glycycoumarin belongs to the 3-arylcoumarin subclass .
- Pharmacological Overlap: Both compounds are derived from licorice and may share antibacterial and anti-inflammatory activities due to their phenolic nature. However, glycycoumarin has been misidentified as isotrifoliol in some studies, complicating direct comparisons .
- Key Distinction : this compound’s pyran ring substitution enhances its selectivity for CYP2A6, whereas glycycoumarin’s 3-aryl group may influence its binding to other enzymatic targets .
Isotrifoliol (Coumestan)
- Structural Differences: Isotrifoliol is a coumestan, characterized by a fused benzoxazolone ring system, unlike the pyranocoumarin structure of this compound .
- Pharmacological Profile : Isotrifoliol exhibits significant antithrombotic activity, but its mechanism remains unclear. In contrast, this compound’s primary role is in modulating CYP2A6 activity .
Licopyranocoumarin and Related Pyranocoumarins
- Structural Similarities: Licopyranocoumarin, scandenin, and junosmarin share the pyranocoumarin backbone but differ in substituent groups. For example, licopyranocoumarin lacks the geminal methyl groups present in this compound .
- Functional Implications : These structural variations may alter bioavailability and target specificity. This compound’s methyl groups likely enhance membrane permeability, as suggested by its higher LogP (3.98) compared to other licorice-derived coumarins .
Isoliquiritigenin (Chalcone)
- Class Differences : Isoliquiritigenin is a chalcone, distinct from coumarins, with a C6-C3-C6 skeleton. It inhibits angiogenesis and fungal growth, unlike this compound’s enzymatic inhibition .
- Therapeutic Applications : While isoliquiritigenin is explored for cancer and infectious diseases, this compound’s niche lies in pharmacokinetic studies due to its CYP2A6 selectivity .
Comparative Data Table
Research Findings and Contradictions
- Misidentification Issues : Glycycoumarin and isotrifoliol have been conflated in earlier studies, underscoring the need for precise structural elucidation .
- Metabolic Studies: this compound generates 16 metabolites in rats, distinct from licoricidin and licoisoflavanone, highlighting unique metabolic pathways .
- Antibacterial Activity : Both this compound and glycycoumarin show activity against vancomycin-resistant Enterococci (VRE), but this compound’s efficacy in MRSA models remains understudied .
Biological Activity
Isoglycycoumarin (IGCM) is a prenylated phenolic compound derived from the roots of Glycyrrhiza uralensis, commonly known as licorice. This compound has garnered attention due to its significant biological activities, particularly its role as a selective probe for cytochrome P450 2A6 (CYP2A6), an important enzyme in drug metabolism. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and potential therapeutic applications.
This compound has the following chemical structure and properties:
- Chemical Formula : CHO
- CAS Number : 117038-82-1
- Molecular Weight : 368.39 g/mol
1. Metabolic Pathways
This compound undergoes metabolism primarily through hydroxylation facilitated by CYP2A6. Research indicates that IGCM is selectively metabolized to licopyranocoumarin (4″-hydroxyl this compound) in human liver microsomes, with K values of 7.98 μM and 10.14 μM for human liver microsomes and recombinant CYP2A6, respectively . The molecular docking studies suggest that the cyclized isoprenyl group of IGCM plays a crucial role in entering the active site of CYP2A6, highlighting its potential as a selective probe for evaluating CYP2A6 activity .
2. Pharmacological Effects
This compound exhibits various pharmacological properties:
- Antioxidant Activity : IGCM has demonstrated significant antioxidant effects, which may contribute to its protective role against oxidative stress-related diseases.
- Anti-inflammatory Properties : Studies have shown that IGCM can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory conditions.
- Anticancer Activity : Preliminary investigations indicate that IGCM may possess anticancer properties, possibly through modulation of cell signaling pathways involved in tumor growth and metastasis .
Table 1: Summary of Biological Activities of this compound
Case Study: Metabolic Profiling of this compound
In a study published in Drug Metabolism and Disposition, researchers investigated the metabolic profile of IGCM in human liver microsomes. The results indicated that IGCM is primarily metabolized by CYP2A6, which underscores its utility as a selective probe for this isozyme. The study also highlighted the importance of understanding the metabolic pathways involved in the pharmacokinetics of bioactive compounds derived from natural sources .
Q & A
Basic Research Questions
Q. How can researchers identify gaps in existing literature on isoglycycoumarin to formulate a focused research question?
- Methodological Approach : Conduct a scoping review using frameworks like PRISMA-ScR to systematically map existing studies. Use databases like PubMed, SciFinder, and Web of Science with keywords such as "this compound pharmacokinetics," "anti-inflammatory mechanisms," and "synthetic pathways." Gaps may arise from inconsistent findings (e.g., conflicting bioavailability data in rodent models) or understudied applications (e.g., neuroprotective effects) .
- Data Analysis : Compare the frequency of studies across sub-topics using a matrix (e.g., biological activity vs. structural analogs) to visualize research density and gaps.
Q. What experimental design principles are critical for in vitro studies evaluating this compound’s bioactivity?
- Key Considerations :
- Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls to isolate compound-specific effects.
- Dose-Response Curvess : Use at least five concentrations to establish EC50/IC50 values, ensuring reproducibility across triplicate trials.
- Cell Line Validation : Verify cell line authenticity via STR profiling to avoid contamination issues, as noted in studies with HepG2 cells .
Q. How should researchers address variability in this compound extraction yields from Glycyrrhiza species?
- Methodology : Optimize extraction parameters (solvent polarity, temperature, duration) using a Box-Behnken design. For example, ethanol-water (70:30) at 60°C for 2 hours may maximize yield while minimizing degradation .
- Data Contradiction Resolution : Compare chromatographic profiles (HPLC-DAD) across studies to identify methodological outliers, such as inadequate column calibration or UV wavelength selection .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in this compound’s reported pharmacokinetic properties?
- Analytical Techniques : Employ LC-MS/MS for precise quantification in plasma, addressing discrepancies from ELISA-based studies (e.g., cross-reactivity with glycycoumarin analogs). Validate methods per FDA guidelines (precision ≤15%, accuracy 85–115%) .
- Meta-Analysis : Pool data from preclinical trials (n ≥ 10 studies) to calculate weighted mean half-life (t1/2) and volume of distribution (Vd), adjusting for species-specific metabolic differences .
Q. How can researchers ensure reproducibility in synthesizing this compound analogs with consistent stereochemical purity?
- Synthetic Protocols :
- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers, as racemization during esterification is a common issue.
- Catalytic Optimization : Replace traditional acid catalysts with organocatalysts (e.g., proline derivatives) to enhance enantiomeric excess (≥95%) .
Q. What methodological safeguards are necessary when interpreting this compound’s anti-cancer effects in heterogeneous tumor models?
- Study Design :
- Model Selection : Use patient-derived xenografts (PDX) over cell-line-derived models to better mimic tumor heterogeneity.
- Bias Mitigation : Implement double-blinding in treatment allocation and outcome assessment to reduce performance/detection bias, as highlighted in Schulz et al. (1995) .
Q. Methodological Frameworks for Rigorous Research
Q. How can the FINER criteria improve the feasibility of translational studies on this compound?
- Application :
- Feasibility : Pilot studies (n = 5–10) to assess compound stability in human serum.
- Novelty : Investigate synergies with checkpoint inhibitors (e.g., anti-PD-1) in immunocompetent models.
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for preclinical reporting to reduce ethical concerns .
Q. What role do scoping reviews play in contextualizing this compound’s mechanism of action within broader flavonoid research?
- Implementation : Map mechanistic studies (e.g., NF-κB inhibition vs. antioxidant pathways) using interactive evidence synthesis tools (e.g., EPPI-Reviewer). Identify consensus mechanisms (e.g., ROS scavenging) and disputed pathways (e.g., estrogen receptor modulation) .
Q. Data Management and Reproducibility
Q. How should researchers document this compound’s spectral data to enhance reproducibility?
- Standards :
- NMR : Report solvent peaks, calibration references (e.g., TMS), and acquisition parameters (e.g., 500 MHz, CDCl3).
- Mass Spec : Provide full-scan spectra and fragmentation patterns using reference standards (e.g., USP-grade) .
Q. What tools are recommended for managing large-scale omics datasets in this compound transcriptomic studies?
Properties
IUPAC Name |
7-(2,4-dihydroxyphenyl)-5-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-21(2)7-6-13-18(27-21)10-17-15(19(13)25-3)9-14(20(24)26-17)12-5-4-11(22)8-16(12)23/h4-5,8-10,22-23H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHAXWBLJNBVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115603 | |
Record name | 3-(2,4-Dihydroxyphenyl)-7,8-dihydro-5-methoxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isoglycycoumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
117038-82-1 | |
Record name | 3-(2,4-Dihydroxyphenyl)-7,8-dihydro-5-methoxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117038-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dihydroxyphenyl)-7,8-dihydro-5-methoxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoglycycoumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235 °C | |
Record name | Isoglycycoumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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